5-Fluoropentanoyl Chloride
CAS No.:
Cat. No.: VC18356868
Molecular Formula: C5H8ClFO
Molecular Weight: 138.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8ClFO |
---|---|
Molecular Weight | 138.57 g/mol |
IUPAC Name | 5-fluoropentanoyl chloride |
Standard InChI | InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2 |
Standard InChI Key | AQDIGVNGFOXURO-UHFFFAOYSA-N |
Canonical SMILES | C(CCF)CC(=O)Cl |
Introduction
Overview of 5-Chlorovaleryl Chloride
5-Chlorovaleryl chloride (C₅H₈Cl₂O, CAS 1575-61-7), also termed 5-chloropentanoyl chloride, is a reactive acyl chloride with significant utility in pharmaceutical and agrochemical synthesis. It is a colorless to pale yellow liquid with a pungent odor, characterized by its high reactivity toward nucleophiles such as amines and alcohols . Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 155.02 g/mol |
Boiling Point | 38–39 °C at 0.15 mmHg |
Density | 1.206 g/mL at 20 °C |
Refractive Index | |
Flash Point | 91 °C (196 °F) |
Solubility | Sparingly in chloroform, reacts with water |
The compound’s corrosive nature and moisture sensitivity necessitate storage below 30°C in airtight containers .
Synthesis and Catalytic Innovations
Traditional Synthesis Routes
Historically, 5-chlorovaleryl chloride is produced via a three-step process:
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Cyanation: Reaction of 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.
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Hydrolysis: Conversion of the nitrile to 5-chlorovaleric acid using concentrated HCl.
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Chlorination: Treatment of the acid with thionyl chloride (SOCl₂) to yield the acyl chloride .
This method, while effective, faces challenges such as prolonged reaction times and handling hazardous intermediates.
Advanced Catalytic Methods
A patented innovation (CN107628943B) simplifies synthesis by using δ-valerolactone, phosgene, and Fe/Al catalysts with water. Key advantages include:
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Efficiency: 93% yield achieved at 100°C with Fe powder and water .
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Safety: Eliminates gaseous HCl, reducing corrosion risks.
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Scalability: Continuous phosgene introduction ensures consistent product quality .
Reaction conditions and yields from this method are summarized below:
Catalyst | Temperature (°C) | Phosgene Equiv. | Yield (%) |
---|---|---|---|
Fe | 100 | 1.1 | 93 |
Al | 90 | 1.2 | 87 |
This catalytic approach is now industrially preferred due to its operational simplicity and reduced environmental impact .
Industrial Applications
Pharmaceutical Intermediates
5-Chlorovaleryl chloride is critical in synthesizing:
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Cilostazol: An antiplatelet drug used to treat peripheral artery disease. The chloride group facilitates amidation reactions with piperazine derivatives .
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Apixaban Impurity 56: A quality control standard in anticoagulant production .
Agrochemical Synthesis
The compound serves as a precursor for pyraclonil, a herbicide effective against resistant weeds in rice paddies. Its mechanism involves inhibiting protoporphyrinogen oxidase, disrupting chlorophyll synthesis .
Specialty Chemicals
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Polymers: Acylation of polystyrene/divinylbenzene resins for ion-exchange applications .
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Surfactants: Production of amphiphilic compounds via reactions with long-chain amines .
Environmental and Regulatory Considerations
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